molecular formula C19H17N3O2 B2769965 Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034276-81-6

Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2769965
CAS No.: 2034276-81-6
M. Wt: 319.364
InChI Key: STFZLVXSJHRGNB-UHFFFAOYSA-N
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Description

Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyridine ring, a quinoline moiety, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of pyridine-3-carboxylic acid with 3-(quinolin-8-yloxy)pyrrolidine under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyridine or quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
  • Quinolin-2-yl(3-(pyridin-8-yloxy)pyrrolidin-1-yl)methanone

Uniqueness

Pyridin-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of pyridine, quinoline, and pyrrolidine rings makes it a versatile compound for various applications.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique features. Further research and development can unlock its full potential in various scientific fields.

Properties

IUPAC Name

pyridin-3-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(15-6-2-9-20-12-15)22-11-8-16(13-22)24-17-7-1-4-14-5-3-10-21-18(14)17/h1-7,9-10,12,16H,8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFZLVXSJHRGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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